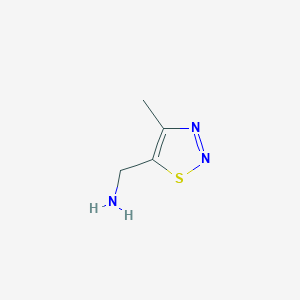

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

概要

説明

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H7N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

作用機序

Target of Action

This compound is a relatively new entity and its specific biological targets are still under investigation .

Mode of Action

It is known that thiadiazole derivatives can interact with various biological targets, leading to a variety of potential effects .

Biochemical Pathways

It is known that thiadiazole derivatives can potentially affect a wide range of biochemical processes .

Pharmacokinetics

The compound’s molecular weight of 12919 suggests that it may have favorable absorption and distribution characteristics .

生化学分析

Biochemical Properties

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition disrupts the replication process in both bacterial and cancer cells, making (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine a potential candidate for antimicrobial and anticancer therapies .

Cellular Effects

The effects of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis . This binding interaction leads to enzyme inhibition, resulting in disrupted DNA replication and cell cycle arrest. Furthermore, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as DHFR and other folate-dependent enzymes, affecting metabolic flux and metabolite levels . The compound can also influence the levels of key metabolites involved in nucleotide synthesis and energy production, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular processes and pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

化学反応の分析

Types of Reactions

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemicals for industrial applications

類似化合物との比較

Similar Compounds

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Similar in structure but with a hydroxyl group instead of a methanamine group.

(4-Methyl-1,2,3-thiadiazol-5-yl)methylamine hydrochloride: A hydrochloride salt form of the compound

Uniqueness

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties.

生物活性

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a thiadiazole derivative noted for its diverse biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molar mass of approximately 130.17 g/mol. The compound features a five-membered thiadiazole ring that includes two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position of the ring. This structural configuration contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHNS |

| Molar Mass | 130.17 g/mol |

| Structure | Thiadiazole ring with a methyl group |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme involved in DNA synthesis and repair. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis crucial for cellular proliferation.

- Cellular Effects : In cancer cell lines such as PC3 (prostate cancer), this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic genes.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Properties : This compound has demonstrated effectiveness against various bacterial strains and fungi. Studies have reported its activity against E. coli, Bacillus mycoides, and Candida albicans, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : The compound shows antiproliferative effects in human prostate tumor cell lines. Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug .

- Anticonvulsant Effects : Some derivatives of thiadiazole compounds have been noted for their anticonvulsant properties, suggesting a potential role in treating seizure disorders.

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms of action associated with this compound:

- Antimicrobial Efficacy : A study tested various thiadiazole derivatives against microbial strains and found significant antibacterial and antifungal activity. The results indicated that modifications in the thiadiazole structure could enhance efficacy against specific pathogens .

- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that treatment with this compound led to increased apoptosis rates compared to control groups. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to the compound's molecular weight and structure. However, further research is necessary to fully understand its bioavailability and metabolism in vivo.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against E. coli, B. mycoides, C. albicans |

| Anticancer | Induces apoptosis in prostate cancer cells |

| Anticonvulsant | Potential anticonvulsant properties |

特性

IUPAC Name |

(4-methylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUAYFZVFKNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592830 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790641-72-4 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。